4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline
Description
4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline (CAS: 1186041-93-9) is a fluorinated aniline derivative with the molecular formula C10H15FN2O and a molecular weight of 198.24 g/mol . The compound features a dimethylaminoethoxy substituent at the para position and a fluorine atom at the ortho position of the aniline ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and polymer chemistry. Its synthesis and applications are often compared to structurally similar amines, particularly those with fluorine substitutions or dimethylamino-containing side chains.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNUFQSAWSUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by electron-donating groups like the dimethylamino-ethoxy chain, which activate the aromatic ring.
Key Findings :
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Fluorine substitution occurs preferentially at the 2-position due to ortho/para-directing effects of the amino group .
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Steric hindrance from the ethoxy chain reduces reactivity at the 4-position.
Functionalization of the Dimethylamino-Ethoxy Chain
The ethoxy-linked dimethylamino group participates in alkylation and quaternization reactions:
Acylation
Reaction with acetyl chloride in dichloromethane yields the N-acetylated product (89% yield).
Quaternization
Treatment with methyl iodide in THF forms a quaternary ammonium salt, enhancing water solubility :
Cyclization Reactions
Under acidic conditions, the dimethylamino group facilitates intramolecular cyclization:
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄, 120°C, 6h | Quinazoline derivative | Anticancer lead compound |
| POCl₃, DMF, reflux | 1,2,3,4-Tetrahydroquinoxaline | Serotonin receptor modulator |
Mechanistic Insight :
Reductive Amination
The primary amino group undergoes reductive amination with ketones or aldehydes:
| Substrate | Conditions | Product (Yield %) |
|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH, 25°C | N-Benzyl derivative (72) |
| Cyclohexanone | H₂ (1 atm), Pd/C, EtOH | N-Cyclohexyl analog (68) |
This reaction diversifies the compound’s utility in medicinal chemistry .
Biological Interaction Studies
The compound inhibits COX-2 and iNOS enzymes via hydrogen bonding and π-π stacking interactions:
| Target | IC₅₀ (μM) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| COX-2 | 23.8 | -8.9 | |
| iNOS | 18.4 | -9.3 |
SAR Insights :
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Fluorine enhances membrane permeability and target engagement .
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The ethoxy chain improves metabolic stability compared to shorter alkoxy analogs .
Comparative Reactivity with Structural Analogs
Thermal and Oxidative Stability
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Thermal Decomposition : Degrades above 200°C, releasing dimethylamine and forming polycyclic aromatic hydrocarbons .
-
Oxidation : The aniline group oxidizes to nitroso derivatives under strong oxidative conditions (e.g., H₂O₂, Fe³⁺) .
This compound’s multifunctional design enables tailored modifications for drug discovery and materials science, with ongoing research focusing on optimizing its selectivity and pharmacokinetic properties .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and gastrointestinal disorders. A notable example is its role in the synthesis of Itopride hydrochloride, a drug used to treat dyspepsia. Itopride enhances gastrointestinal motility by inhibiting dopamine D2 receptors and promoting acetylcholine release, thus alleviating symptoms associated with gastric stasis .
Antibacterial Activity
Research indicates that fluorinated compounds similar to 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline exhibit antibacterial properties. Studies on related fluorinated imines and hydrazones have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for its potential antibacterial effects, warranting further investigation into its mechanism of action against specific bacterial strains.
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized as a building block in organic synthesis due to its functional groups that allow for diverse chemical transformations. Its ability to participate in nucleophilic substitution reactions makes it a versatile intermediate for creating more complex organic compounds .
Synthesis Techniques
The synthesis of this compound typically involves nucleophilic substitution reactions where 4-fluorobenzylamine reacts with 2-(dimethylamino)ethanol in the presence of bases such as sodium hydride. The reaction conditions often include elevated temperatures (120-170 °C) using solvents like chloroform or dichloromethane .
Biological Studies
Enzyme Inhibition and Receptor Binding
The structural features of this compound make it suitable for studies involving enzyme inhibition and receptor binding. Its interaction with neurotransmitter systems can provide insights into its pharmacological effects, particularly concerning gastrointestinal motility and other neurological pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs with Fluorine and Amine Substituents
The following table summarizes key structural analogs and their properties:
Reactivity and Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminoethoxy group in the target compound is strongly electron-donating, enhancing nucleophilicity at the aniline nitrogen . In contrast, analogs like 3-fluoro-4-(p-tolyloxy)aniline (CAS: 83660-65-5) feature an electron-donating methoxy group but lack the tertiary amine, reducing basicity . Fluorine at the ortho position (target compound) exerts an electron-withdrawing inductive effect, which moderates the electron-donating capacity of the dimethylaminoethoxy group. This balance is critical in applications like photoinitiation, where controlled reactivity is essential .
- Comparison with Co-Initiators in Polymer Chemistry: In resin systems, ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in degree of conversion and physical properties due to its aromatic amine structure .
Physicochemical Properties
Solubility and Lipophilicity :
- The target compound’s logP (predicted ~1.5) is lower than analogs with trifluoromethyl groups (e.g., 937596-56-0 , logP ~3.5) but higher than purely polar derivatives like 4-fluoro-2-methoxybenzoic acid (logP ~1.0) .
- The pyrazole-containing analog 1006960-98-0 exhibits increased lipophilicity, favoring membrane permeability in drug design .
- Steric Effects: The bulky phenyl group in 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline (CAS: 101602-60-2) reduces its suitability for reactions requiring planar transition states, unlike the target compound’s linear side chain .
Key Research Findings
Positional Isomerism : The meta-fluoro isomer (CAS: 221198-82-9) shows reduced electronic modulation compared to the ortho-fluoro target compound, impacting its reactivity in aromatic substitution reactions .
Drug Design Potential: Fluorine and dimethylamino groups are common in kinase inhibitors; the target compound’s structure may serve as a scaffold for targeting hydrophobic pockets in enzymes .
Biological Activity
4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₈F₁N₂O. Its structure features a fluorine atom and a dimethylamino group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dimethylamino group enhances lipophilicity, allowing better membrane penetration, while the fluorine atom can influence binding affinity and selectivity towards target proteins.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
- Anticancer Properties : Preliminary data suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its efficacy against specific cancer cell lines, with IC50 values indicating potency in the micromolar range.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition may contribute to its therapeutic effects in disease models.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |
| Anticancer | HeLa (cervical cancer) | 10 µM | |
| Enzyme Inhibition | Cyclooxygenase | IC50 = 15 µM |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated that it significantly inhibited bacterial growth, suggesting its potential use as an antibacterial agent .
Q & A
Basic: What are the optimized synthetic routes for 4-[2-(dimethylamino)ethoxy]-2-fluoroaniline, and how are key intermediates validated?
Methodological Answer:
The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:
Fluorination : Introduce the fluorine atom at the 2-position using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under controlled temperatures (0°C to RT) to minimize side reactions .
Ethoxy Linker Installation : React 2-fluoroaniline with 2-chloroethyl dimethylamine via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the dimethylaminoethoxy group at the 4-position.
Reduction/Purification : If nitro intermediates are involved, reduce using Fe powder in refluxing EtOH/H₂O/AcOH, followed by column chromatography or recrystallization for purification .
Validation : Confirm intermediate structures using H/C NMR (e.g., δ ~6.5–7.5 ppm for aromatic protons) and HRMS. Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the purity and stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against certified standards. Impurity profiling can detect degradation products like hydrolyzed dimethylamine or defluorinated species .
- Stability Studies :
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor via NMR for structural integrity.
- Light Sensitivity : Expose to UV (365 nm) and visible light; track photodegradation using LC-MS.
- Humidity Tests : Assess hygroscopicity by TGA/DSC to determine water absorption effects on crystallinity .
Advanced: How does the dimethylaminoethoxy substituent modulate electronic properties and reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The dimethylaminoethoxy group acts as an electron-donating substituent:
- Electronic Effects : Increases electron density at the para position (via resonance), enhancing reactivity in Suzuki-Miyaura couplings. Compare Hammett σ values (σ ~-0.15 for –OCH₂CH₂NMe₂) to predict regioselectivity .
- Coordination Role : The dimethylamino group can chelate Pd catalysts, altering catalytic cycle kinetics. Study via DFT calculations (e.g., binding energy with Pd(0)/Pd(II)) and in situ P NMR to track ligand exchange .
- Experimental Validation : Perform kinetic studies with aryl halides; monitor coupling efficiency (GC-MS) and byproduct formation (e.g., homocoupling) under varying Pd/ligand ratios .
Advanced: What role does this compound play in the design of kinase inhibitors, and how is its bioactivity profiled?
Methodological Answer:
- Scaffold Utility : The aniline core serves as a hinge-binding motif in kinase inhibitors (e.g., EGFR, VEGFR). The fluorine atom enhances metabolic stability, while the dimethylaminoethoxy group improves solubility and membrane permeability .
- Bioactivity Profiling :
- Enzyme Assays : Test inhibition against recombinant kinases (IC₅₀ determination via fluorescence polarization).
- Cellular Uptake : Use radiolabeled (e.g., H) analogs to measure intracellular accumulation in cancer cell lines (LC-MS/MS quantification).
- SAR Studies : Synthesize analogs with varied substituents (e.g., –OCH₃ vs. –OCH₂CH₂NMe₂) to correlate structure with potency .
Advanced: How are computational models employed to predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction :
- Solubility : Use QSPR models (e.g., Abraham descriptors) to estimate logP (~2.1) and aqueous solubility.
- Metabolism : Simulate CYP450 interactions (e.g., CYP3A4/2D6) via molecular docking (AutoDock Vina) to identify potential oxidation sites (e.g., N-demethylation).
- Toxicity : Apply ProTox-II to predict hepatotoxicity and mutagenicity; validate with Ames tests (S. typhimurium TA98/TA100 strains) .
- In Vivo Correlation : Compare computational results with rodent PK studies (plasma t½, Cmax) and histopathology data .
Basic: What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Key Challenges :
- Exothermic Reactions : Fluorination with DAST requires precise temperature control to avoid runaway reactions. Use jacketed reactors with automated cooling.
- Purification : High-polarity byproducts complicate isolation. Optimize solvent systems (e.g., EtOAc/hexane gradients) or switch to continuous flow chromatography .
- Process Optimization :
Advanced: How does the compound’s conformational flexibility impact its interactions with biological targets?
Methodological Answer:
- Conformational Analysis :
- NMR NOE Studies : Detect spatial proximity between the aniline NH₂ and dimethylamino groups to identify dominant rotamers.
- Molecular Dynamics (MD) : Simulate free energy landscapes (CHARMM force fields) to assess linker flexibility (OCH₂CH₂NMe₂) in aqueous vs. lipid environments .
- Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
